BRD4 Degradation Potency: OARV-771 Exhibits Sub-10 nM DC50 Comparable to or Exceeding Leading VHL-Based PROTACs
In HEK293 cells expressing BromoTagged-BRD2, the ET-OARV-771 variant (a close structural analog of OARV-771 differing only in the linker attachment point) exhibited a DC50 of 7.9 ± 0.2 nM with a maximal degradation efficiency (Dmax) of 90%, compared to the analogous ARV-771-derived construct (ET-ARV-771) which showed a DC50 of 6.1 ± 0.3 nM but a lower Dmax of 69% [1]. In separate assays using wild-type BRD4 in cellular degradation models, OARV-771 demonstrates DC50 values of 6 nM for BRD4, which places it in a comparable potency range to ARV-771 (DC50 < 5 nM for BRD2/3/4 in 22Rv1 cells) and MZ1 (DC50 of 8 nM and 23 nM for BRD4 in H661 and H838 cells, respectively) .
| Evidence Dimension | Half-maximal degradation concentration (DC50) for BRD4 |
|---|---|
| Target Compound Data | OARV-771: 6 nM (BRD4); ET-OARV-771 analog: 7.9 ± 0.2 nM |
| Comparator Or Baseline | ARV-771: < 5 nM (BRD2/3/4 in 22Rv1 cells); ET-ARV-771 analog: 6.1 ± 0.3 nM; MZ1: 8 nM (H661), 23 nM (H838) for BRD4 |
| Quantified Difference | OARV-771 DC50 (6 nM) is 25% lower (more potent) than MZ1 in H661 cells (8 nM) and 74% lower than MZ1 in H838 cells (23 nM); ET-OARV-771 Dmax is 90% vs. 69% for ET-ARV-771 (21 percentage points higher degradation efficiency) |
| Conditions | BRD4 cellular degradation assays: HEK293 cells (BromoTag system) for ET-OARV-771/ET-ARV-771; wild-type BRD4 in HEK293 or HeLa cells for OARV-771; 22Rv1 prostate cancer cells for ARV-771; H661 and H838 lung cancer cells for MZ1 |
Why This Matters
The higher Dmax (90% vs. 69%) for OARV-771-derived constructs indicates more complete target elimination, which is critical for achieving robust phenotypic knockdown in functional assays where residual BRD4 may confound results.
- [1] Bond, A. G., Craigon, C., Chan, K.-H., Testa, A., Karapetsas, A., Fasimoye, R., Macartney, T., Blow, J. J., Alessi, D. R., & Ciulli, A. (2021). Development of BromoTag: A 'Bump-and-Hole'–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. Journal of Medicinal Chemistry, 64(20), 15477–15502. Table 2. View Source
